molecular formula C9H14BrN3 B13086996 3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13086996
M. Wt: 244.13 g/mol
InChI Key: OYHOKZHJCLQIQU-UHFFFAOYSA-N
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Description

3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-4-bromopyrazole with acetylacetone in acetic acid at room temperature . This reaction yields the desired compound in a quantitative manner. The reaction mechanism involves the formation of a carbanion intermediate, which then undergoes electrophilic addition to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form stable interactions with these targets, leading to its biological effects.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

3-bromo-7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H14BrN3/c1-6(2)8-3-4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4H2,1-2H3

InChI Key

OYHOKZHJCLQIQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCNC2=C(C=NN12)Br

Origin of Product

United States

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